molecular formula C2H4BrNaO3S B562618 Sodium Bromoethanesulfonate-d4 CAS No. 1189914-19-9

Sodium Bromoethanesulfonate-d4

Cat. No. B562618
CAS RN: 1189914-19-9
M. Wt: 215.029
InChI Key: HNFOAHXBHLWKNF-PBCJVBLFSA-M
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Description

Sodium Bromoethanesulfonate-d4, also known as Sodium 2-bromo-1,1,2,2-tetradeuterioethanesulfonate, is a chemical compound with the molecular formula C2H4BrNaO3S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of Sodium Bromoethanesulfonate-d4 can be represented by the following SMILES notation: [2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] . This notation represents the structure of the molecule, including the positions of the atoms and the bonds between them.


Chemical Reactions Analysis

Sodium 2-bromoethanesulfonate (BES) is known to act as an inhibitor of methanogenesis, which is used to investigate competing reactions like homoacetogenesis in mixed cultures .


Physical And Chemical Properties Analysis

Sodium Bromoethanesulfonate-d4 has a molecular weight of 215.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . Its exact mass is 213.92133 g/mol, and its monoisotopic mass is also 213.92133 g/mol . It has a topological polar surface area of 65.6 Ų . It has a heavy atom count of 8 . It has an isotope atom count of 4 .

Scientific Research Applications

Modification in Proteomics

Sodium bromoethanesulfonate is used in proteomics for the modification of cysteine residues. A study describes a procedure for alkylation of cysteine residues with sodium bromoethanesulfonate under mild conditions, which allows for complete modification without side reactions. This method produces S-sulfoethylated proteins that are comparable to formic acid oxidized or S-sulfonated proteins in terms of solubility and ion exchange chromatography behavior. These modified peptides are suitable for automatic Edman degradation due to reduced extraction losses, especially after the coupling stage (Niketić, Thomsen, & Kristiansen, 1974).

In Chemical Synthesis

Sodium bromoethanesulfonate is involved in chemical synthesis, particularly in the production of linear ethylene oxide sulfonates. The reaction of sodium bromoethanesulfonate with sodium alkoxides of linear alcohols results in good yields of these sulfonates. These sulfonates have been used to produce Winsor III systems with suitable alkane oil phases and appropriate salt and coaolvent concentrations (Carmona et al., 1983).

In Environmental Microbiology

In environmental microbiology, sodium bromoethanesulfonate plays a role as an inhibitor. It inhibits the reductive dechlorination of chloroethenes in sediment-free enrichment cultures in the absence of methanogenic archaea. This finding suggests that BES should not be used to attribute dechlorination activities to methanogens (Loffler, Ritalahti, & Tiedje, 1997).

In Material Science

Sodium bromoethanesulfonate is used in the preparation of polysulfones carrying short pendant alkyl side-chains with terminal sulfonic acid units. These modified polymers have potential applications as proton-conducting membrane materials. The preparation process involves reacting lithium sulfinate units on the polymer with sodium bromoethanesulfonate to produce sulfoalkylated polysulfones, which are stable and exhibit high proton conductivity under humidifying conditions (Karlsson & Jannasch, 2004).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOAHXBHLWKNF-PBCJVBLFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662192
Record name Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189914-19-9
Record name Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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